4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide
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Overview
Description
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound that features both indole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide: shares structural similarities with other indole and pyridine derivatives.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Nicotinamide: A pyridine derivative with biological significance.
Uniqueness
What sets This compound apart is its unique combination of indole and pyridine moieties, which may confer distinct biological and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C21H25N3O3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H25N3O3/c1-26-13-12-24-15-16(18-7-3-4-8-19(18)24)6-5-9-20(25)23-17-10-11-21(27-2)22-14-17/h3-4,7-8,10-11,14-15H,5-6,9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
MSZAXOHTEXFIHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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